molecular formula C17H11F2N3OS2 B2633153 (E)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide CAS No. 941991-11-3

(E)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide

Cat. No. B2633153
CAS RN: 941991-11-3
M. Wt: 375.41
InChI Key: YHNUSZCVLDDVGT-HEHNFIMWSA-N
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Description

This compound belongs to the class of organic compounds known as benzo[d]thiazoles, which are aromatic heterocyclic compounds containing a benzene fused to a thiazole ring . Benzo[d]thiazoles have applications in various fields, including medicinal chemistry, due to their biological activities .


Synthesis Analysis

The synthesis of similar compounds, such as benzo[d]thiazole carboxamide derivatives, involves the combination of imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole carboxamide analogues with piperazine and various 1,2,3 triazoles . The synthesized derivatives are usually characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzo[d]thiazole core, with ethyl and difluoro substituents at the 3 and 4,6 positions respectively, and a carboxamide group attached via a double bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms could affect its reactivity and the ethyl group could influence its solubility .

Scientific Research Applications

Chemosensors for Cyanide Anions

Benzothiazole derivatives have been synthesized and evaluated as chemosensors for cyanide anions. Certain compounds exhibit significant changes observable by the naked eye, such as color changes and fluorescence quenching when they interact with cyanide anions. This property makes them potentially useful for the detection of cyanide, an important application given the toxicity of cyanide and its relevance in environmental monitoring and forensic science (Kangnan Wang et al., 2015).

Synthesis of Heterocycles

Benzothiazole compounds are key intermediates in the synthesis of various heterocyclic compounds. These processes often involve reactions with different arylidinemalononitrile derivatives or cyanoacrylate derivatives, leading to the creation of novel compounds with potential biological activities. Such synthetic pathways are valuable in medicinal chemistry for developing new therapeutic agents (H. M. Mohamed, 2021).

Antibacterial Agents

Several benzothiazole derivatives have been designed, synthesized, and evaluated as novel classes of promising antibacterial agents. For instance, compounds showing significant activity against bacteria such as Staphylococcus aureus and Bacillus subtilis have been identified, highlighting the potential of benzothiazole derivatives in addressing antibiotic resistance (M. Palkar et al., 2017).

Cytotoxic and Antimicrobial Activities

Benzothiazole derivatives have also been explored for their cytotoxic and antimicrobial activities, with some compounds showing significant effects against cancer cell lines and various microbial strains. This broad spectrum of biological activities further underscores the importance of benzothiazole derivatives in drug discovery and development (N. Nam et al., 2010).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, some benzo[d]thiazole derivatives have been found to have antimycobacterial activity, with their mechanism of action involving inhibition of specific enzymes in the Mycobacterium tuberculosis pathogen .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activities and physicochemical properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future research directions for this compound could include further exploration of its biological activities, optimization of its synthesis, and investigation of its mechanism of action .

properties

IUPAC Name

N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F2N3OS2/c1-2-22-14-10(19)7-9(18)8-13(14)25-17(22)21-15(23)16-20-11-5-3-4-6-12(11)24-16/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHNUSZCVLDDVGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2SC1=NC(=O)C3=NC4=CC=CC=C4S3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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